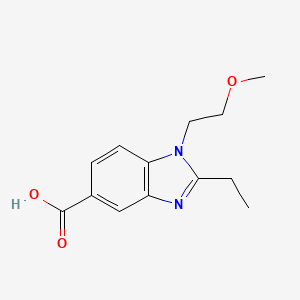![molecular formula C11H12ClNO4S B13910195 1-[(4-Chlorophenyl)sulfonyl]-D-proline CAS No. 910481-88-8](/img/structure/B13910195.png)
1-[(4-Chlorophenyl)sulfonyl]-D-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)sulfonyl]-D-proline is a chemical compound with the molecular formula C11H12ClNO4S It is a derivative of proline, an amino acid, and contains a sulfonyl group attached to a 4-chlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-D-proline typically involves the reaction of D-proline with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Chlorophenyl)sulfonyl]-D-proline can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)sulfonyl]-D-proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-D-proline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-chlorophenyl) sulfone: A compound with two 4-chlorophenyl groups attached to a sulfone group.
4-[(4-Chlorophenyl)sulfonyl]benzoic acid: A compound with a 4-chlorophenylsulfonyl group attached to a benzoic acid moiety.
N-{4-[(4-Chlorophenyl)sulfonyl]phenyl}valine: A valine derivative with a 4-chlorophenylsulfonyl group.
Uniqueness
1-[(4-Chlorophenyl)sulfonyl]-D-proline is unique due to its combination of a proline backbone with a 4-chlorophenylsulfonyl group This structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Propiedades
Número CAS |
910481-88-8 |
|---|---|
Fórmula molecular |
C11H12ClNO4S |
Peso molecular |
289.74 g/mol |
Nombre IUPAC |
(2R)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m1/s1 |
Clave InChI |
JXMXHRZHMZMBDK-SNVBAGLBSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O |
SMILES canónico |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13910114.png)
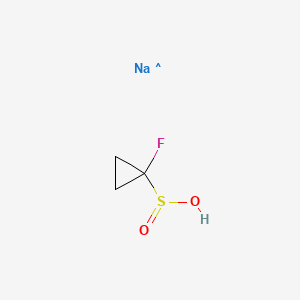
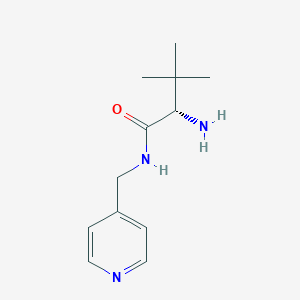
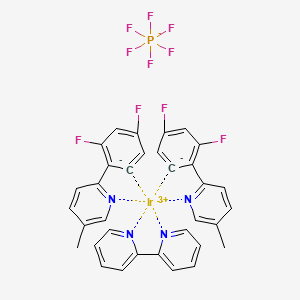
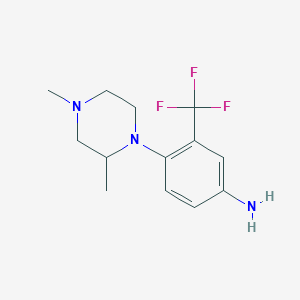
![tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B13910153.png)
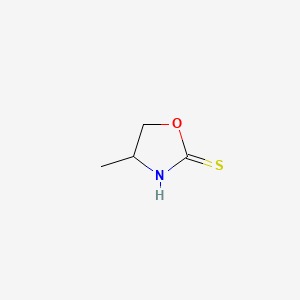

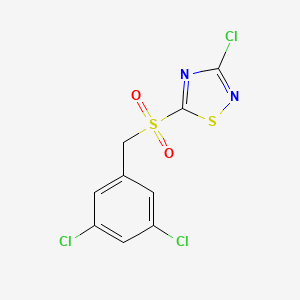
![Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910169.png)
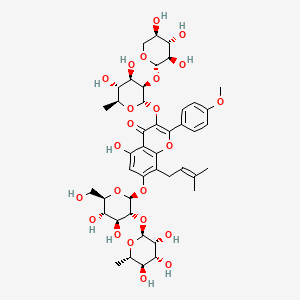
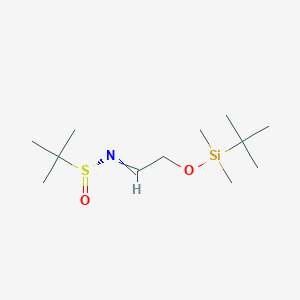
![4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13910185.png)
